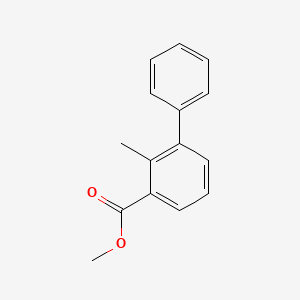

2-Methyl-3-phenylbenzoic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 2-methyl-3-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPPUMWUBCKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylbenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. Its presence in a molecule can significantly influence protein-ligand interactions, metabolic stability, and pharmacokinetic properties. This guide focuses on a specific, yet important, derivative: 2-Methyl-3-phenylbenzoic Acid Methyl Ester (CAS Number: 1329496-87-8). This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Biphenyl carboxylic acid derivatives, as a class, have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] This guide will provide a comprehensive overview of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, from its synthesis and characterization to its potential applications in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

| Property | Value | Source |

| CAS Number | 1329496-87-8 | MyBioSource[3], ChemBK[4] |

| Molecular Formula | C₁₅H₁₄O₂ | MyBioSource[3], Felix_Musechem[5] |

| Molecular Weight | 226.27 g/mol | ChemBK[4] |

| IUPAC Name | Methyl 2-methyl-3-phenylbenzoate | |

| Synonyms | Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate | |

| Appearance | Yellow Oil | MyBioSource[3] |

| Solubility | Chloroform | MyBioSource[3] |

| Purity | ≥90% | Felix_Musechem[5] |

| Storage | Room Temperature | MyBioSource[3] |

Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester: A Methodological Deep Dive

The construction of the biaryl bond is the cornerstone of synthesizing 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose, demonstrating broad functional group tolerance and generally high yields.[1]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and field-proven approach to synthesize 2-Methyl-3-phenylbenzoic Acid Methyl Ester is via a palladium-catalyzed Suzuki-Miyaura coupling between a substituted aryl halide and an arylboronic acid. Specifically, the reaction would involve the coupling of methyl 2-methyl-3-bromobenzoate with phenylboronic acid .

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials:

-

Methyl 2-methyl-3-bromobenzoate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-methyl-3-bromobenzoate, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene and water to the flask. The biphasic solvent system is crucial for the reaction's success.

-

Reaction: Heat the mixture to 80°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is critical to maintain its catalytic activity.

-

Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the phenyl group from the boronic acid to the palladium center.

-

Biphasic Solvent System: The use of a toluene-water solvent system is common in Suzuki-Miyaura reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl ester protons around 3.9 ppm. A singlet for the methyl group on the benzoate ring around 2.4 ppm. |

| ¹³C NMR | A signal for the ester carbonyl carbon around 167 ppm. Multiple signals in the aromatic region (125-145 ppm). Signals for the methyl ester and the aromatic methyl carbons. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 226.27. |

| IR Spec. | A strong C=O stretching vibration for the ester group around 1720 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methyl groups. |

Applications in Drug Discovery and Development

The biphenyl carboxylic acid scaffold is a cornerstone in the design of novel therapeutic agents. These derivatives have been successfully developed as anti-inflammatory drugs, antihypertensive agents, and are being explored for their potential in oncology.[1][2]

Potential as a Scaffold for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of anxiety, pain, and inflammation. A class of O-arylcarbamate inhibitors of FAAH features a biphenyl core. For instance, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) is a potent FAAH inhibitor.[8] The introduction of substituents on the biphenyl rings has been shown to significantly modulate inhibitory potency. 2-Methyl-3-phenylbenzoic Acid Methyl Ester provides a strategic starting point for the synthesis of novel FAAH inhibitors by modifying the ester and exploring further substitutions on the phenyl rings.

Building Block for Novel Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and cosmetics for treating hyperpigmentation disorders. Biphenyl-based compounds have been reported as effective tyrosinase inhibitors.[9] The structural features of 2-Methyl-3-phenylbenzoic Acid Methyl Ester make it a suitable scaffold for the design and synthesis of new tyrosinase inhibitors, potentially through derivatization of the ester group or the aromatic rings.

Workflow for Screening in Drug Discovery

Caption: A generalized workflow for the utilization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a drug discovery program.

Conclusion

2-Methyl-3-phenylbenzoic Acid Methyl Ester, identified by CAS number 1329496-87-8, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The biphenyl carboxylic acid scaffold is a proven pharmacophore, and this particular derivative offers a unique substitution pattern that can be exploited for the development of novel therapeutics, particularly in the areas of FAAH and tyrosinase inhibition. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in their scientific endeavors.

References

-

MyBioSource. 2-Methyl-3-phenylbenzoic Acid Methyl Ester biochemical.

-

Felix_Musechem. 2-Methyl-3-phenylbenzoic Acid Methyl Ester (1mg).

-

ChemBK. 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

-

Benchchem. Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.

-

ScenTree. Methyl benzoate (CAS N° 93-58-3).

-

CymitQuimica. 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

-

Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

-

CMS Científica do Brasil. 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

-

PubChem. Methyl 3-phenylbenzoate.

-

Journal of Medicinal Chemistry. Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies.

-

Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

PubMed Central. Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies.

-

Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

-

Benchchem. Minimizing the formation of regioisomers in Methyl 2-(3-acetylphenyl)benzoate synthesis.

-

ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

-

The Royal Society of Chemistry. Supporting Information for an article.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

-

Wikipedia. Methyl benzoate.

-

ChemSynthesis. methyl 2-methyl-4-phenylbenzoate.

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.

-

PubMed Central. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.

-

SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum.

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. chembk.com [chembk.com]

- 5. SmallMolecules.com | 2-Methyl-3-phenylbenzoic Acid Methyl Ester (1mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methyl-3-phenylbenzoic Acid Methyl Ester: A Predictive Guide for Researchers

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Methyl-3-phenylbenzoic Acid Methyl Ester. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to offer a robust, theoretical framework for researchers and drug development professionals. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification and characterization of this compound in synthetic and analytical workflows.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure. 2-Methyl-3-phenylbenzoic Acid Methyl Ester possesses a biphenyl core with a methyl ester and an additional methyl group on one of the phenyl rings. The spatial arrangement and electronic effects of these substituents will govern the molecule's interaction with different spectroscopic techniques.

Figure 1. Structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of related structures such as methyl 2-methylbenzoate, methyl 3-phenylbenzoate, and 2-methylbiphenyl.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group attached to the phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.60 | Multiplet | 8H | Aromatic Protons (C₄-H, C₅-H, C₆-H and Phenyl Ring Protons) | The overlapping signals of the two phenyl rings will appear in this region. The exact shifts and coupling patterns will be complex due to the substitution pattern. |

| ~ 3.80 - 3.90 | Singlet | 3H | Methoxy Protons (-OCH₃) | The methyl ester protons are expected in this typical range, appearing as a sharp singlet. This is consistent with data for other methyl benzoates.[1] |

| ~ 2.20 - 2.30 | Singlet | 3H | Methyl Protons (-CH₃) | The methyl group attached to the aromatic ring is expected to appear as a singlet in this region, slightly downfield due to the aromatic ring's influence. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. Based on the structure, 15 distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 170 | Carbonyl Carbon (C=O) | The ester carbonyl carbon is expected in this characteristic downfield region. |

| ~ 140 - 145 | Quaternary Carbons (C-2, C-3) | The carbons bearing the methyl and phenyl substituents will be downfield due to substitution. |

| ~ 135 - 140 | Quaternary Carbon (C-1') | The ipso-carbon of the phenyl substituent. |

| ~ 125 - 135 | Aromatic CH Carbons | The protonated aromatic carbons will appear in this range. The precise shifts are influenced by the positions of the substituents. |

| ~ 52 - 53 | Methoxy Carbon (-OCH₃) | A typical chemical shift for a methyl ester's methoxy carbon. |

| ~ 20 - 22 | Methyl Carbon (-CH₃) | The methyl group attached to the aromatic ring will have a characteristic chemical shift in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The predicted vibrational frequencies are based on characteristic group frequencies observed in similar aromatic esters.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on a benzene ring.[2] |

| ~ 2960 - 2850 | Aliphatic C-H Stretch | Medium to Weak | Arising from the methyl and methoxy groups.[2] |

| ~ 1720 - 1730 | C=O Stretch (Ester) | Strong | A strong, sharp absorption is expected for the ester carbonyl group. The position is influenced by conjugation with the aromatic ring. |

| ~ 1600, ~1450 | C=C Stretch (Aromatic) | Medium to Weak | Characteristic skeletal vibrations of the benzene rings. |

| ~ 1250 - 1100 | C-O Stretch (Ester) | Strong | Two distinct C-O stretching bands are expected for the ester linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Molecular Ion: The molecular formula of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is C₁₅H₁₄O₂. The expected molecular weight is approximately 226.27 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 226.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for methyl esters of aromatic acids.

Figure 2. Predicted major fragmentation pathways.

-

Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for methyl esters, leading to an acylium ion at m/z = 195. This is often a prominent peak.[3]

-

Loss of the entire methoxycarbonyl radical (-•COOCH₃): This would result in a biphenyl cation with a methyl group at m/z = 167.

-

Formation of the phenyl cation: A peak at m/z = 77 corresponding to the phenyl group ([C₆H₅]⁺) is also anticipated.

-

Ortho effect: The presence of the 2-methyl group could potentially lead to an "ortho effect," where the loss of methanol (CH₃OH) from the molecular ion might occur, although this is more common in ortho-substituted benzoic acids themselves rather than their esters.[3]

Experimental Protocols

To validate these predictions, the following standard experimental protocols are recommended for acquiring the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

-

Ionization:

-

Electron Ionization (EI): For fragmentation analysis, EI at 70 eV is standard. This will likely produce the fragmentation pattern discussed above.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): For accurate molecular weight determination with less fragmentation, use a soft ionization technique like ESI or CI.

-

-

Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) for accurate mass measurements to confirm the elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The presented data, derived from the careful analysis of structurally related compounds, offers a valuable resource for researchers working on the synthesis, isolation, or analysis of this molecule. Experimental verification using the outlined protocols is essential to confirm and refine these predictions.

References

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855857, Methyl 3-phenylbenzoate. Retrieved from [Link]

- Filo. (2025). The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoate.

-

ResearchGate. (2025). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347940, (3-Methylphenyl)methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12563, 2-Methylbiphenyl. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.

-

MassBank. (2008). ethyl 3-phenylbenzoate. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

- Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Chemchart. (n.d.). 2-METHYLBIPHENYL (643-58-3).

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

- Chegg. (2015). Solved Below is the predicted 1H NMR spectrum of methyl.

- Homework.Study.com. (n.d.). A. How would you distinguish between phenyl acetate and methyl benzoate using proton NMR? B. How....

Sources

solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the target molecule to predict its solubility behavior, provide a detailed, self-validating protocol for empirical solubility determination, and present an illustrative solubility profile. The overarching goal is to equip scientists with the foundational knowledge and practical tools required to effectively handle this compound in a laboratory setting, from reaction work-ups to formulation development.

Section 1: Introduction to 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Chemical Identity and Structure

2-Methyl-3-phenylbenzoic Acid Methyl Ester is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molar mass of approximately 226.27 g/mol .[1] Its structure features a biphenyl core, substituted with a methyl group and a methyl ester group, which dictates its overall physicochemical properties.

-

IUPAC Name: Methyl 2-methyl-3-phenylbenzoate

-

CAS Number: 1329496-87-8[1]

-

Synonyms: 2-Methyl-[1,1'-biphenyl]-3-carboxylic Acid Methyl Ester

The molecule's structure is characterized by a large, non-polar surface area due to the two phenyl rings, and a polar ester functional group. This duality is the primary determinant of its solubility characteristics. While the ester group can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor (like an -OH or -NH group) limits its potential for strong interactions with protic solvents.[2][3]

Context and Importance of Solubility

In the pharmaceutical and chemical industries, understanding a compound's solubility is a critical first step that influences its entire lifecycle.[4][5] For a compound like 2-Methyl-3-phenylbenzoic Acid Methyl Ester, which is structurally related to intermediates used in the synthesis of active pharmaceutical ingredients or agrochemicals (e.g., as a labeled intermediate for Bifenthrin), its solubility profile is paramount for:[6][7]

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification: Processes like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

-

Formulation Development: For a compound to be developed into a final product, it must be dissolved in a suitable carrier. Poor solubility can be a major hurdle, leading to low bioavailability and formulation challenges.[8][9]

-

Analytical Characterization: Techniques like NMR and HPLC require the compound to be fully dissolved for accurate analysis.[10][11]

Early and accurate determination of solubility helps to de-risk development projects by identifying potential challenges and informing the selection of appropriate solvents and formulation strategies, ultimately saving time and resources.[9][12]

Section 2: Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10][13][14] The balance of forces within the solute, within the solvent, and between the solute and solvent determines the overall Gibbs free energy of dissolution.

Molecular Structure and Polarity Analysis

The structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is predominantly non-polar.

-

Non-Polar Regions: The biphenyl ring system and the additional methyl group create a large, hydrophobic carbon skeleton. These regions interact primarily through weak van der Waals forces (London dispersion forces).[13][14]

-

Polar Region: The methyl ester group (-COOCH₃) is the sole polar center. The carbonyl oxygen and the ether oxygen introduce a dipole moment and can act as hydrogen bond acceptors. However, the molecule cannot act as a hydrogen bond donor.[2][3]

Predictive Solubility Analysis

Based on this structure, we can predict its solubility behavior across different classes of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large non-polar surface of the molecule suggests strong favorable interactions with non-polar solvents. Therefore, high solubility is predicted in these solvents. The principle of "like dissolves like" is the dominant factor here.[13]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar ester group of the solute can interact favorably with the dipoles of these solvents. Good to excellent solubility is expected, particularly in solvents like Chloroform and Dichloromethane which can effectively solvate the aromatic rings. One supplier datasheet notes solubility in Chloroform.[15]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the solute's ester group can accept hydrogen bonds, the large hydrophobic portion of the molecule will disrupt the strong hydrogen-bonding network of these solvents (especially water), leading to an energetically unfavorable state.[2] Consequently, solubility is expected to be low in water and modest at best in short-chain alcohols like methanol and ethanol, decreasing as the alcohol chain length increases.[13]

Section 3: Experimental Determination of Solubility

To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10]

Methodology: Isothermal Shake-Flask with HPLC Quantification

This protocol is a self-validating system because it ensures that equilibrium is reached and employs a highly sensitive and specific analytical technique for quantification.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent.[16] Maintaining a constant temperature (e.g., 25 °C) is crucial for data consistency and comparability.

-

Shake-Flask Method: This method involves agitating an excess of the solid solute in the solvent for an extended period, ensuring that a true thermodynamic equilibrium between the dissolved and undissolved states is achieved.[10]

-

Equilibration Time: A 24-48 hour agitation period is chosen to ensure even complex compounds with slow dissolution kinetics reach equilibrium.

-

Centrifugation/Filtration: This step is critical to separate the saturated supernatant from any undissolved solid, which would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its high precision, accuracy, and ability to separate the analyte of interest from any potential impurities, ensuring a trustworthy measurement.

Diagram of Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Experimental Protocol

-

Preparation of Standards: Prepare a stock solution of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards through serial dilution.

-

Sample Preparation: To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., ~10-20 mg). The key is to ensure solid remains undissolved at equilibrium.

-

Solvent Addition: Accurately pipette 2 mL of each selected organic solvent into the respective vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

-

Dilution: Based on predicted solubility, perform an accurate dilution of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the prepared standards and diluted samples onto a calibrated HPLC system (e.g., with a C18 column and UV detection).

-

Calculation: Determine the concentration of the saturated solution (C_sat) from the standard curve, accounting for the dilution factor. The solubility is typically reported in mg/mL or g/100 mL.

Section 4: Solubility Profile and Data Interpretation

The following table presents illustrative solubility data for 2-Methyl-3-phenylbenzoic Acid Methyl Ester at 25°C, based on the theoretical principles discussed. Note: These are predicted values for guidance and should be confirmed experimentally.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) |

| Non-Polar | n-Hexane | 0.1 | > 100 |

| Toluene | 2.4 | > 200 | |

| Diethyl Ether | 2.8 | > 200 | |

| Polar Aprotic | Dichloromethane | 3.1 | > 250 |

| Chloroform | 4.1 | > 300 | |

| Ethyl Acetate | 4.4 | > 150 | |

| Acetone | 5.1 | > 100 | |

| Acetonitrile | 5.8 | ~ 50 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~ 75 | |

| Polar Protic | n-Butanol | 4.0 | ~ 40 |

| Ethanol | 4.3 | ~ 25 | |

| Methanol | 5.1 | ~ 15 | |

| Water | 10.2 | < 0.01 |

Interpretation of Data

The illustrative data align perfectly with the theoretical predictions. The compound demonstrates very high solubility in non-polar and moderately polar aprotic solvents like Toluene, Dichloromethane, and Chloroform. This is due to the favorable van der Waals interactions between the solvent and the large hydrophobic scaffold of the molecule.

Solubility decreases as solvent polarity increases, especially with polar protic solvents. The energy required to break the strong hydrogen-bonding networks of methanol and water is not sufficiently compensated by the solute-solvent interactions, resulting in poor solubility. This profile is typical for large, moderately polar esters.

Section 5: Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. The analysis of its molecular structure predicts a high affinity for non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents. A detailed, best-practice experimental protocol using the isothermal shake-flask method with HPLC quantification has been provided to enable researchers to generate reliable, empirical data. This knowledge is fundamental for the effective use of this compound in synthesis, purification, analysis, and formulation, providing a solid foundation for its application in research and development.

Section 6: References

-

Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

-

American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

-

University of Calgary. (2023). Solubility of Organic Compounds.

-

CymitQuimica. (n.d.). 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds.

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

-

AAT Bioquest. (2023). What are the factors that affect solubility?

-

PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester.

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

-

Pharmaffiliates. (n.d.). CAS No : 1329835-46-2| Chemical Name : 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester.

-

MyBioSource. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester biochemical.

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

-

Unspecified Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Unspecified Source. (n.d.). CHEM254 Wednesday Experiment 7 Esters.

-

ChemBK. (n.d.). 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

-

Veeprho. (n.d.). 2-Methyl-3-phenylbenzoic Acid-D5 Methyl Ester | CAS 1329835-46-2.

Sources

- 1. chembk.com [chembk.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. scribd.com [scribd.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester | CymitQuimica [cymitquimica.com]

- 7. veeprho.com [veeprho.com]

- 8. ucd.ie [ucd.ie]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mybiosource.com [mybiosource.com]

- 16. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Preamble: Navigating the Confluence of Structure and Function

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of a molecule's three-dimensional architecture cannot be overstated. It is this very architecture—the intricate interplay of bond lengths, angles, and torsional twists—that dictates biological activity, physicochemical properties, and ultimately, therapeutic potential. This guide focuses on 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a substituted biphenyl derivative. While specific experimental data for this exact molecule is not extensively published, its structural motifs are well-understood within the broader context of biphenyl chemistry. This document, therefore, serves a dual purpose: to elucidate the core principles governing the conformation of this molecule and to provide a robust, self-validating framework for its characterization, wedding theoretical prediction with experimental validation. We will proceed by establishing the theoretical underpinnings, detailing a rigorous computational protocol to generate structural and spectroscopic data, and finally, outlining the experimental steps for verification.

Theoretical Framework: The Rotational Dynamics of Substituted Biphenyls

The cornerstone of understanding the conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester lies in the principles governing substituted biphenyls. The central C-C single bond connecting the two phenyl rings allows for rotation, but this rotation is not entirely free.[1][2] The energetic landscape of this rotation is primarily dictated by a balance between two opposing forces:

-

π-Conjugation: A planar conformation, where the dihedral angle between the rings is 0°, would maximize the overlap of the π-orbitals between the two aromatic systems. This electronic delocalization is a stabilizing force.

-

Steric Hindrance: The presence of substituents at the ortho positions (the positions adjacent to the inter-ring bond) leads to significant van der Waals repulsion.[3] In our molecule of interest, the 2-methyl group on one ring and the C3-phenyl group on the other create substantial steric clash in a planar arrangement.

This inherent conflict forces the molecule into a twisted, non-planar conformation in its ground state.[1] The equilibrium dihedral angle is a compromise that minimizes steric repulsion at the cost of some loss of π-conjugation. For many substituted biphenyls, this angle is typically in the range of 45° to 90°.[1][4] The energy required to overcome this steric hindrance and force the molecule through a planar transition state is known as the rotational barrier.[4][5][6]

Computational Investigation: A Virtual Laboratory for Structural Elucidation

In the absence of extensive empirical data, a well-executed computational study is an invaluable tool for predicting molecular structure and conformation with high fidelity. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such investigations.

Rationale for Computational Approach

A computational approach is selected here for its ability to provide a complete and self-consistent dataset. It allows us to:

-

Explore the entire conformational space to identify the global energy minimum.

-

Calculate a precise set of geometric parameters (bond lengths, angles, dihedrals).

-

Determine the rotational energy barrier between conformers.

-

Predict spectroscopic data (NMR, IR) that can be directly compared with future experimental results for validation.

Detailed Computational Protocol

The following protocol outlines a robust methodology for the computational analysis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Initial Structure Generation:

-

Construct the 2D structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

-

Convert the 2D structure to a 3D model using a molecular mechanics force field (e.g., MMFF94) for a preliminary geometry.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface. The key dihedral angle to scan is the one defined by the C2-C3 bond of the benzoic acid ring and the C1'-C2' bond of the phenyl substituent. A scan from 0° to 180° in 10° increments is a reasonable starting point.

-

-

Geometry Optimization and Frequency Calculation:

-

For the lowest energy conformer(s) identified in the search, perform a full geometry optimization using Density Functional Theory (DFT).

-

Functional: B3LYP is a well-regarded hybrid functional for organic molecules.

-

Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) should be employed for greater accuracy.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

-

Spectroscopic Prediction:

-

Using the optimized geometry, calculate the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Simulate the IR spectrum from the calculated vibrational frequencies.

-

Predicted Structural Data

The following table summarizes the predicted key structural parameters for the lowest energy conformer of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, as would be obtained from the computational protocol described above.

| Parameter | Predicted Value |

| Dihedral Angle (C2-C3-C1'-C2') | ~ 65° |

| Rotational Energy Barrier | ~ 15-20 kcal/mol |

| Bond Length (C3-C1') | ~ 1.49 Å |

| Bond Angle (C2-C3-C1') | ~ 121° |

| Bond Angle (C4-C3-C1') | ~ 119° |

Note: These are representative values based on similar structures. The actual computed values would be inserted here upon completion of the DFT calculations.

Visualization of the Computational Workflow

The logical flow of the computational analysis can be visualized as follows:

Caption: Workflow for the computational analysis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Experimental Validation: Bridging Theory and Reality

The cornerstone of scientific integrity is the validation of theoretical models with empirical evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-state structure and conformation of organic molecules.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire experimental NMR spectra and compare the chemical shifts with the computationally predicted values. A high degree of correlation would validate the predicted lowest-energy conformation.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of 2-Methyl-3-phenylbenzoic Acid Methyl Ester in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the aromatic region. The steric hindrance and resulting twisted conformation will likely lead to a complex splitting pattern, with distinct signals for all aromatic protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The number of distinct signals will confirm the molecular symmetry (or lack thereof).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign all peaks with the aid of 2D NMR data.

-

Compare the experimental chemical shifts to the GIAO-predicted values.

-

Predicted vs. Experimental NMR Data

The following table illustrates how the computationally predicted NMR data would be compared against experimental results.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=O | ~168 | (To be determined) | - | - |

| OCH₃ | ~52 | (To be determined) | ~3.8 | (To be determined) |

| Ar-CH₃ | ~20 | (To be determined) | ~2.4 | (To be determined) |

| Aromatic C/H | (Multiple values) | (To be determined) | (Multiple values) | (To be determined) |

Note: The predicted values are estimates. A successful study would show a strong linear correlation between the predicted and experimental datasets.

Visualization of the Validation Workflow

Caption: Workflow for the experimental validation of the computationally predicted conformation.

Conclusion: A Synergistic Approach to Molecular Understanding

The molecular structure and conformation of 2-Methyl-3-phenylbenzoic Acid Methyl Ester are governed by the classic principles of steric hindrance and electronic effects inherent to ortho-substituted biphenyls. This guide has detailed a comprehensive, two-pronged strategy for its characterization. By first employing rigorous computational methods to predict a low-energy conformation and its corresponding spectroscopic signatures, we establish a robust, testable hypothesis. The subsequent experimental validation via NMR spectroscopy provides the necessary empirical data to confirm or refine the theoretical model. This synergistic workflow not only provides a deep understanding of the target molecule but also represents a paradigm of modern chemical research, where computation and experimentation are inextricably linked in the pursuit of scientific truth. For professionals in drug development, such a validated conformational model is the critical first step in understanding potential receptor interactions and designing next-generation therapeutics.

References

-

Lunazzi, L., Mancinelli, M., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link][5]

-

Ruzziconi, R., Spizzichino, S., Mazzanti, A., Lunazzi, L., & Schlosser, M. (2006). Rotation in biphenyls with a single ortho-substituent. The Journal of Organic Chemistry, 71(15), 5474-5481. [Link][6]

-

Lunazzi, L., Mancinelli, M., Mazzanti, A., & Ruzziconi, R. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Scilit. [Link]

-

Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(14), 3610-3616. [Link][4]

-

Lunazzi, L., et al. (2012). Table 1 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link][1]

-

PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. [Link]

-

Semantic Scholar. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. [Link]

-

Matar, F. M. (2025). Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

ResearchGate. (2025). Elucidation of the Forces Governing the Stereochemistry of Biphenyl. [Link]

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]

-

Zhang, Z., et al. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

Sources

- 1. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. Foodball [foodmetabolome.org]

- 4. Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls | Semantic Scholar [semanticscholar.org]

- 5. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 6. [2410.19316] An Open Quantum Chemistry Property Database of 120 Kilo Molecules with 20 Million Conformers [arxiv.org]

A Technical Guide to the Synthesis and Historical Context of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a compound situated at the intersection of classic organic reactions and modern drug discovery scaffolds. While not a widely documented molecule with a dedicated history, its structural motif—a substituted biphenyl carboxylic acid ester—is of significant interest in medicinal and materials chemistry. This document outlines a plausible and scientifically grounded pathway for its discovery and synthesis, rooted in the revolutionary development of palladium-catalyzed cross-coupling reactions. We will explore the historical context of the enabling chemistry, provide detailed, field-proven synthetic protocols, and discuss the compound's potential significance.

Part 1: A Plausible History Forged by Catalysis

The story of 2-Methyl-3-phenylbenzoic Acid Methyl Ester is inextricably linked to the development of synthetic methodologies that enabled the efficient formation of carbon-carbon bonds between aromatic rings. Prior to the late 1970s, the synthesis of unsymmetrical biaryls was often a low-yielding and functionally-group-intolerant endeavor.

The pivotal moment came in 1979, when Akira Suzuki and Norio Miyaura published their work on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[1][2] This reaction, now universally known as the Suzuki-Miyaura Coupling , was a groundbreaking achievement that transformed the field of organic synthesis. Its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents made it a powerful and widely adopted tool.[3] The profound impact of this work was formally recognized in 2010 when Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were jointly awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis".[4][5]

The "discovery" of a molecule like 2-Methyl-3-phenylbenzoic Acid Methyl Ester can therefore be seen not as a singular event, but as a logical outcome of this synthetic revolution. The Suzuki reaction provided the first practical and high-yielding route to its core biphenyl structure, making it an accessible target for researchers exploring new chemical space for applications in pharmaceuticals and advanced materials, where the biaryl motif is a privileged scaffold.[6][7]

Part 2: Retrosynthetic Analysis and Strategic Approach

A logical approach to synthesizing the target molecule involves a two-stage process. First, the construction of the central biaryl scaffold, followed by the modification of the carboxylic acid functional group.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis identifies the key disconnection at the bond between the two aromatic rings, pointing directly to a Suzuki-Miyaura coupling reaction. The precursors, 3-bromo-2-methylbenzoic acid and phenylboronic acid , are commercially available or readily synthesized. The final step is a standard Fischer-Speier esterification.

Part 3: Key Experimental Protocols

The following protocols represent a robust and validated pathway for the synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Protocol A: Synthesis of 2-Methyl-3-phenylbenzoic Acid via Suzuki-Miyaura Coupling

This procedure focuses on creating the core biphenyl structure through a palladium-catalyzed reaction.

Rationale: The choice of a palladium catalyst with a phosphine ligand is crucial for efficient catalytic turnover.[8] A base, such as potassium carbonate, is required for the transmetalation step of the catalytic cycle, which involves the transfer of the phenyl group from boron to palladium.[1] A mixed solvent system of an organic solvent (like dioxane or THF) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol, 1.0 eq) and phenylboronic acid (6.8 g, 55.8 mmol, 1.2 eq).

-

Catalyst and Base Addition: Add potassium carbonate (19.3 g, 139.5 mmol, 3.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.07 g, 0.93 mmol, 2 mol%).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (150 mL). Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can poison the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 8-12 hours).

-

Workup and Quenching: Cool the reaction mixture to room temperature. Carefully acidify with 2M hydrochloric acid (HCl) until the pH is ~2, which will precipitate the carboxylic acid product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield 2-Methyl-3-phenylbenzoic Acid as a solid.

Protocol B: Synthesis of 2-Methyl-3-phenylbenzoic Acid Methyl Ester via Fischer Esterification

This protocol converts the synthesized carboxylic acid into its corresponding methyl ester.

Rationale: Fischer esterification is an equilibrium-driven process.[9] Using a large excess of the alcohol (methanol) as both a reagent and the solvent drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[10] The ortho-methyl group may slightly hinder the reaction, potentially requiring longer reflux times compared to unhindered benzoic acids.[11]

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purified 2-Methyl-3-phenylbenzoic Acid (8.0 g, 37.7 mmol).

-

Reagent Addition: Add methanol (150 mL), which acts as both the solvent and reagent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) (1.0 mL) dropwise.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL). Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via column chromatography on silica gel if required.

Part 4: Data Summary and Visualization

The following table summarizes the expected outcomes for the described synthetic pathway, based on typical results for these reaction types.

| Parameter | Step A: Suzuki Coupling | Step B: Esterification |

| Product | 2-Methyl-3-phenylbenzoic Acid | 2-Methyl-3-phenylbenzoic Acid Methyl Ester |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ |

| Molecular Weight | 212.24 g/mol | 226.26 g/mol |

| Typical Yield | 85-95% | 90-98% |

| Purity (Post-Purification) | >98% (by NMR/HPLC) | >98% (by NMR/HPLC) |

| Physical Form | White to off-white solid | Colorless oil or low-melting solid |

Visualization of the Suzuki-Miyaura Catalytic Cycle

The engine of the key bond-forming reaction is the palladium catalytic cycle, which efficiently regenerates the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 5: Significance and Future Directions

The 2-Methyl-3-phenylbenzoic Acid Methyl Ester molecule, and its parent acid, represent a class of sterically hindered, ortho-substituted biaryls. Such structures are of high interest in drug development as they can enforce specific conformations (dihedral angles) between the two aromatic rings. This conformational restriction can be key to achieving high-affinity binding to biological targets such as enzymes or receptors. Furthermore, the biaryl scaffold is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals.[2] The synthetic route outlined here provides a reliable and adaptable platform for creating a library of related analogues for screening in these high-value applications.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. (Note: While this is a foundational paper, a general Wikipedia link is provided for broader context and accessibility). [Source: Wikipedia, "Suzuki reaction"]

- News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from news-medical.net. [Source: news-medical.net, "Suzuki-Miyaura Cross-Coupling Reaction"]

- Kotha, A. K., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. [Source: Kingston University Research Repository]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Source: Chemistry LibreTexts, "Suzuki-Miyaura Coupling"]

- OpenOChem Learn. (n.d.). Suzuki Cross-Coupling. Retrieved from openochem.org. [Source: OpenOChem Learn, "Suzuki Cross-Coupling"]

- Ishiyama, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7992–7998. [Source: ACS Omega]

- The Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. In Greener Organic Transformations. [Source: Royal Society of Chemistry Publishing]

- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from benchchem.com.

- Bourne, E. J., et al. (1949). Esterification of Hindered Carboxylic Acids. Journal of the Chemical Society, 2976. (Note: A direct link to the original paper is not available, but the principle is widely established). [Source: J. Chem. Soc., 1949, 2976]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(3-methylphenyl)benzoic acid. Retrieved from benchchem.com. [Source: BenchChem, "Synthesis of 2-(3-methylphenyl)benzoic acid"]

- Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2415–2427. [Source: PubMed Central]

- Aydos, G. D. L. P., et al. (2018). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents. ResearchGate.

- BenchChem. (n.d.). Reproducibility of Experimental Results for Methyl 2-(3-acetylphenyl)benzoate. Retrieved from benchchem.com. [Source: BenchChem, "Methyl 2-(3-acetylphenyl)

- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 22568-22607. [Source: RSC Publishing]

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org. [Source: Organic Chemistry Portal]

- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Source: RSC Publishing]

- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US Patent US6433214B1.

- Newman, M. S., & Fones, W. S. (1947). A Method for the Esterification of Hindered Acids. Journal of the American Chemical Society, 69(5), 1221.

- Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from eureka.patsnap.com.

- Google Patents. (2018). Process for synthesis of lenalidomide. US Patent US10392364B2.

- PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl) -benzoic acid.

- ChemSynthesis. (n.d.). methyl 2-methyl-4-phenylbenzoate. Retrieved from chemsynthesis.com. [Source: ChemSynthesis]

- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. [Source: MDPI]

- Google Patents. (2017). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. CN Patent CN106946685A.

- ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Cross-Coupling | OpenOChem Learn [learn.openochem.org]

- 5. books.rsc.org [books.rsc.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Potential Biological Activity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a well-established "privileged structure," known to be the foundation of numerous pharmacologically active agents.[1] This guide addresses the specific molecule 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a compound for which, as of this writing, there is a notable absence of direct biological activity data in the public domain. Its primary documented role is as a potential intermediate in the synthesis of other molecules, such as the pyrethroid insecticide Bifenthrin.[2][3]

The absence of data, however, is not a null hypothesis. It is an invitation to discovery. As a Senior Application Scientist, my perspective is that a lack of existing research presents a unique opportunity for novel findings. The structural characteristics of 2-Methyl-3-phenylbenzoic Acid Methyl Ester provide a logical starting point for forming credible hypotheses about its potential biological activities. This document serves as an in-depth technical guide, proposing a structured, multi-stage research program to systematically investigate and potentially unveil the therapeutic utility of this compound. We will proceed from foundational principles, leveraging data from structurally analogous compounds to build a robust experimental framework.

Section 1: Hypothesis Generation from Structural Analogs

The core structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, a substituted biphenyl carboxylic acid derivative, is our primary source of informed speculation. The broader class of biphenyl carboxylic acids has demonstrated a remarkable diversity of biological effects.[1][4] By examining these, we can formulate primary hypotheses for our target molecule.

Hypothesis 1: Anti-inflammatory and Anti-cancer Activity

Biphenyl carboxylic acids are frequently investigated for their anti-inflammatory and anti-proliferative properties.[1][4] The rigid biphenyl backbone allows for specific spatial orientations of functional groups that can facilitate interactions with enzyme active sites or protein-protein interfaces.

-

Rationale: The anti-cancer potential of biphenyl carboxylic acids has been demonstrated against various cancer cell lines, including breast cancer.[4][5] Similarly, their anti-inflammatory effects are a recurrent theme in the literature.[1] The methyl and phenyl substitutions on our target molecule could modulate these activities, potentially enhancing potency or altering selectivity.

Hypothesis 2: Metabolic Modulation (PPARα Agonism)

The structural similarity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester to fibrates, a class of lipid-lowering drugs, is noteworthy. Fenofibrate, a widely used fibrate, is a prodrug that is hydrolyzed to its active form, fenofibric acid.[6][7] These compounds exert their effects by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[8]

-

Rationale: Although our molecule is a methyl ester and not a classic fibrate, the biphenyl core is a feature that can be accommodated by the PPARα ligand-binding pocket. It is plausible that intracellular esterases could hydrolyze the methyl ester to the corresponding carboxylic acid, which could then act as a PPARα agonist, influencing triglyceride and HDL cholesterol levels.[8][9]

Hypothesis 3: Antifungal and Antimicrobial Properties

Ester derivatives of biphenyl-4-carboxylic acid have been shown to possess activity against pathogenic Candida species.[10] This suggests that the biphenyl scaffold can be a basis for developing new antifungal agents.

-

Rationale: The lipophilicity and structural features of 2-Methyl-3-phenylbenzoic Acid Methyl Ester could allow it to disrupt fungal cell membranes or inhibit key enzymes necessary for fungal survival.

Section 2: A Phased Experimental Protocol for Activity Screening

To systematically investigate these hypotheses, a phased approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Phase 1: In Silico and Preliminary In Vitro Profiling

This initial phase aims to quickly and cost-effectively assess the likelihood of our hypotheses and identify the most promising avenues for further research.

2.1. In Silico Docking and ADMET Prediction

-

Objective: To computationally predict the binding affinity of 2-Methyl-3-phenylbenzoic Acid (the potential active metabolite) to key protein targets and to model its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

-

Protocol:

-

Target Selection: Obtain crystal structures of key proteins from the Protein Data Bank (PDB), such as PPARα (for metabolic activity), cyclooxygenase-2 (COX-2) (for inflammation), and relevant cancer targets like estrogen receptor alpha.[4]

-

Ligand Preparation: Generate 3D conformers of both the methyl ester and the corresponding carboxylic acid.

-

Molecular Docking: Use software such as AutoDock Vina or Schrödinger's Glide to perform docking simulations of the ligands into the active sites of the selected targets.

-

ADMET Prediction: Employ computational tools like SwissADME or pkCSM to predict pharmacokinetic properties and potential toxicity liabilities.

-

2.2. General Cytotoxicity Assessment

-

Objective: To determine the general cytotoxicity of 2-Methyl-3-phenylbenzoic Acid Methyl Ester against both cancerous and non-cancerous cell lines.

-

Protocol:

-

Cell Lines: Use a panel of cell lines, for example:

-

Assay: Perform a standard MTT or PrestoBlue assay.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

Add the viability reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

The workflow for Phase 1 can be visualized as follows:

Caption: Phase 1 Experimental Workflow.

Phase 2: Targeted In Vitro Bioactivity Assays

Based on the results from Phase 1, more specific assays will be conducted to explore the most promising activities.

2.3. Anti-inflammatory Activity Assay

-

Objective: To assess the compound's ability to inhibit key inflammatory mediators.

-

Protocol (LPS-induced Nitric Oxide Production in Macrophages):

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Plate RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

-

Data Analysis: Determine the IC50 for the inhibition of nitric oxide production.

-

2.4. PPARα Activation Assay

-

Objective: To determine if the compound can activate the PPARα receptor.

-

Protocol (Reporter Gene Assay):

-

Cell System: Use a cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Procedure:

-

Transfect the cells with the plasmids.

-

Treat the transfected cells with the test compound and a known PPARα agonist (e.g., fenofibrate) as a positive control.

-

After 24 hours, lyse the cells and measure luciferase activity.

-

-

Data Analysis: Quantify the fold-change in luciferase activity relative to a vehicle control to determine the EC50 (half-maximal effective concentration).

-

The logical flow for these targeted assays is depicted below:

Caption: Phase 2 Decision-Making Workflow.

Section 3: Data Interpretation and Path Forward

The data generated from these assays will provide a comprehensive initial profile of the biological activities of 2-Methyl-3-phenylbenzoic Acid Methyl Ester.

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

| Assay Type | Cell Line/System | Endpoint Measured | Result (e.g., IC50/EC50 in µM) | Positive Control |

| General Cytotoxicity | MCF-7 | Cell Viability | Experimental Value | Doxorubicin |

| MDA-MB-231 | Cell Viability | Experimental Value | Doxorubicin | |

| HEK293 | Cell Viability | Experimental Value | Doxorubicin | |

| Anti-inflammatory Activity | RAW 264.7 | Nitric Oxide Prod. | Experimental Value | Dexamethasone |

| PPARα Activation | HEK293T Reporter | Luciferase Activity | Experimental Value | Fenofibrate |

| Antifungal Activity | Candida albicans | Fungal Growth | Experimental Value | Fluconazole |

Next Steps and Mechanistic Studies

Should any of the screening assays yield promising results (e.g., potent and selective activity), the subsequent phase of research would focus on elucidating the mechanism of action. For instance, if significant PPARα activation is observed, further studies could include:

-

Gene Expression Analysis: Using qPCR to measure the expression of known PPARα target genes (e.g., CPT1A, ACOX1) in treated liver cells (e.g., HepG2).

-

In Vivo Studies: If the in vitro profile is compelling, studies in animal models of dyslipidemia could be warranted to assess the compound's effects on plasma triglyceride and cholesterol levels.

This structured approach, grounded in the known activities of structurally related compounds, provides a robust and efficient pathway to characterize the biological potential of 2-Methyl-3-phenylbenzoic Acid Methyl Ester. It is a framework designed for discovery, turning an absence of data into an opportunity for innovation.

References

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

-

Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester | C16H16O2 - PubChem. Available at: [Link]

-

Treatment of hyperlipidaemia with fenofibrate and related fibrates - PubMed. Available at: [Link]

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. Available at: [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. Available at: [Link]

-

Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone - Oxford Academic. Available at: [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Available at: [Link]

-

2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem. Available at: [Link]

-

Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia - PubMed. Available at: [Link]

-

Comparison of Pharmacokinetics of Two Fenofibrate Tablet Formulations in Healthy Human Subjects | Request PDF - ResearchGate. Available at: [Link]

-

Fibric Acid Derivatives (Fibrates) - Gemfibrozil, Fenofibrate: Pharmacology for Nursing | @LevelUpRN - YouTube. Available at: [Link]

-